4,4,5,5-tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron center (1,3,2-dioxaborolane core) with a benzyl substituent modified by a tetrahydro-2H-pyran-2-yloxymethyl group. This compound is notable for its stability under diverse reaction conditions, attributed to the pinacol group and the tetrahydropyran (THP) protecting moiety. It is commonly used in Suzuki-Miyaura cross-coupling reactions and targeted drug delivery systems due to its hydrolytic resistance and controlled release properties .
Key structural features:
- Pinacol boronate: Enhances air and moisture stability.
- THP-protected benzyl group: Provides steric bulk and modulates reactivity.
- Molecular formula: C₁₈H₂₅BO₄ (calculated molecular weight: 324.20 g/mol).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[[4-(oxan-2-yloxymethyl)phenyl]methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-18(2)19(3,4)24-20(23-18)13-15-8-10-16(11-9-15)14-22-17-7-5-6-12-21-17/h8-11,17H,5-7,12-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVKWUOPXJURLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)COC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,5,5-Tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane (CAS Number: 889865-38-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane. Its molecular formula is , with a molecular weight of 304.19 g/mol. The structure features a dioxaborolane ring that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25BO4 |
| Molecular Weight | 304.19 g/mol |
| CAS Number | 889865-38-7 |
| Purity | ≥ 97% |
Synthesis
The synthesis of this compound typically involves the reaction of boron-containing reagents with appropriate alcohols or phenols under controlled conditions. Recent advances in synthetic methodologies have improved yield and purity, making it accessible for biological studies .
Antioxidant Properties
Research indicates that compounds similar to dioxaborolanes exhibit significant antioxidant activity. The boron atom plays a crucial role in stabilizing reactive oxygen species (ROS), which can mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent .
Enzyme Inhibition
Studies have shown that dioxaborolane derivatives can act as inhibitors of various enzymes. For instance, they have been evaluated for their ability to inhibit nitric oxide synthases (nNOSs), which are involved in numerous physiological processes including vasodilation and neurotransmission. The inhibition mechanism appears to be linked to the boron atom's ability to interact with enzyme active sites .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Compounds with similar structures have been explored as drug delivery systems due to their ability to selectively target cancer cells while minimizing toxicity to healthy cells.
- Neuroprotection : Given their antioxidant properties, these compounds may offer protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation.
Study on Neuroprotective Effects
A study conducted by researchers at the University of Bath examined the neuroprotective effects of boron-containing compounds similar to this compound. The results indicated significant reductions in neuronal cell death when treated with these compounds under oxidative stress conditions .
Enzyme Activity Assessment
In another study focused on enzyme inhibition, derivatives of dioxaborolanes were tested against nNOSs in vitro. The results demonstrated effective inhibition at low micromolar concentrations, suggesting a promising avenue for developing therapeutic agents targeting nitric oxide pathways .
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
This compound is primarily utilized as a versatile reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds through efficient coupling reactions. This capability is crucial for synthesizing complex organic molecules, which are often required in various chemical processes.
Case Studies:
- Carbon-Coupling Reactions: Studies have demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse organic compounds essential for both academic research and industrial applications .
Pharmaceutical Development
Drug Design and Modification:
In the pharmaceutical industry, 4,4,5,5-tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane is employed to create novel drug candidates. Its ability to modify biological molecules enhances the development of medications with improved bioavailability and efficacy.
Research Findings:
- Bioactive Compound Synthesis: The compound has been used to synthesize bioactive molecules that exhibit potential therapeutic effects. For instance, research indicates that modifying existing drug structures with this compound can lead to enhanced pharmacological profiles .
Materials Science
Advanced Material Production:
This compound plays a significant role in materials science, particularly in the development of polymers and nanomaterials. Its unique properties contribute to the performance and stability of these materials, making them suitable for high-tech applications.
Applications in Polymer Chemistry:
- Polymer Modification: The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. This enhancement is particularly beneficial for applications in coatings and adhesives .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Serves as a reagent for carbon-carbon bond formation | Enables complex molecule synthesis |
| Pharmaceutical Development | Used for modifying biological molecules to create novel drug candidates | Improves drug efficacy and bioavailability |
| Materials Science | Employed in polymer and nanomaterial production | Enhances performance and stability |
Comparison with Similar Compounds
Research Findings and Limitations
- Stability : The THP group in the target compound reduces hydrolysis rates compared to unprotected boronic acids, but its bulkiness limits use in sterically demanding reactions .
- Yield Challenges : Synthesis of the target compound often results in moderate yields (34–66%) due to competing side reactions during alkylation .
- Emerging Uses : Derivatives like CAS 642066-70-4 show promise in radical-based cycloadditions, expanding the scope of boronate applications .
Preparation Methods
General Synthetic Strategy
The preparation generally involves the formation of the boronate ester from a suitable benzyl halide precursor bearing the protected hydroxymethyl group, followed by reaction with pinacol diboron reagents under catalytic conditions. The THP group serves as a protecting group for the hydroxyl functionality, introduced to prevent side reactions during the boronation step.
Detailed Preparation Method
3.1 Starting Materials and Reagents
- Benzyl bromide derivative with a tetrahydro-2H-pyran-2-yl protected hydroxymethyl substituent.
- Pinacol diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- Copper(I) bromide (CuBr) as catalyst.
- Sodium tert-butoxide as base.
- Anhydrous N,N-dimethylformamide (DMF) as solvent.
- Argon atmosphere to maintain inert conditions.
- Dissolve the benzyl bromide derivative (e.g., 2 g, 11.7 mmol) in anhydrous DMF (40 mL).
- Add pinacol diboron (4.45 g, 17.5 mmol), cuprous bromide (340 mg, 2.3 mmol), and sodium tert-butoxide (1.69 g, 17.5 mmol).
- Purge the reaction flask with argon to exclude air.
- Stir the reaction mixture at 80 °C for 10 hours.
- Cool to room temperature and filter off insoluble materials.
- Wash the filter cake with a small amount of ethyl acetate.
- Combine filtrates and add water to extract the product into ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate (40:1) as eluent.
3.3 Yield and Product Characteristics
- The purified product is obtained as a colorless oil.
- Typical yield: approximately 70%.
Reaction Conditions and Optimization
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Anhydrous DMF | Polar aprotic, dissolves reagents |
| Temperature | 80 °C | Optimal for reaction kinetics |
| Reaction Time | 10 hours | Ensures complete conversion |
| Atmosphere | Argon | Prevents oxidation and moisture |
| Catalyst | CuBr (Cuprous bromide) | Facilitates borylation |
| Base | Sodium tert-butoxide | Deprotonates and activates reagents |
| Purification | Silica gel chromatography | Removes impurities and byproducts |
Mechanistic Insights
The reaction proceeds via nucleophilic substitution where the benzyl bromide is activated by the copper catalyst to form a copper-benzyl intermediate. This intermediate then reacts with pinacol diboron to form the boronate ester. The base facilitates the formation of the active boryl species and scavenges the generated hydrobromic acid.
The THP protecting group is stable under these conditions, preventing side reactions at the hydroxyl group.
Comparative Notes on Alternative Methods
While the above method is widely used for similar boronate esters, alternative approaches include:
- Suzuki-Miyaura coupling of boronic acids with protected benzyl halides.
- Direct borylation of benzyl alcohol derivatives using diboron reagents and transition metal catalysts.
However, the copper-catalyzed borylation of benzyl bromides with pinacol diboron under inert atmosphere remains the most efficient and scalable method for this specific compound, balancing yield, purity, and operational simplicity.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Dissolution | Benzyl bromide derivative in anhydrous DMF | Homogeneous reaction mixture |
| Addition | Pinacol diboron, CuBr, sodium tert-butoxide | Formation of reactive intermediates |
| Reaction | 80 °C, 10 h, argon atmosphere | Conversion to boronate ester |
| Work-up | Filtration, washing, extraction | Removal of insolubles and byproducts |
| Purification | Silica gel chromatography (PE/EtOAc 40:1) | Pure boronate ester product |
| Yield | ~70% | High efficiency |
Research Findings and Industrial Relevance
- The method is reproducible and scalable with moderate reaction times.
- The use of an inert atmosphere and anhydrous conditions is critical to prevent hydrolysis of sensitive boronate esters.
- The THP protecting group is compatible with the reaction conditions and can be removed later under acidic conditions if needed.
- The copper-catalyzed borylation avoids the use of more expensive palladium catalysts, reducing costs.
- Purification by column chromatography is effective but may be challenging on large scale; alternative recrystallization or extraction methods could be investigated for scale-up.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
